5-Bromo-N-butylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-butylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXIQHMEZRXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675148 | |
| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-71-9 | |
| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical Properties of 5-Bromo-N-butylpyrimidin-2-amine
| Property | Value | Source |
| CAS Number | 14001-71-9 | bldpharm.com |
| Molecular Formula | C₈H₁₂BrN₃ | bldpharm.com |
| Molecular Weight | 230.11 g/mol | bldpharm.com |
| Boiling Point | 318.0 °C at 760 mmHg (Predicted) | |
| Density | 1.429 g/cm³ (Predicted) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Expected signals would include two singlets for the pyrimidine (B1678525) ring protons, and a triplet for the terminal methyl group of the butyl chain, along with multiplets for the methylene (B1212753) groups. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the amino group. |
| ¹³C NMR | The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom shifted downfield. The four carbons of the butyl group would also be visible. |
| IR Spectroscopy | Characteristic peaks would be expected for N-H stretching of the secondary amine, C-H stretching of the alkyl chain and the aromatic ring, C=N and C=C stretching of the pyrimidine ring, and C-Br stretching. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Synthesis and Manufacturing Processes
A definitive, published synthetic route specifically for 5-Bromo-N-butylpyrimidin-2-amine is not widely documented. However, a general and plausible approach would involve a two-step process starting from 2-aminopyrimidine (B69317).
The first step would be the bromination of 2-aminopyrimidine at the 5-position. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. chemicalbook.com The second step would be the N-alkylation of the resulting 2-amino-5-bromopyrimidine (B17363) with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. This nucleophilic substitution reaction would likely be carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.
Alternatively, a route starting from a pre-functionalized pyrimidine (B1678525) could be employed. For instance, the reaction of 2-chloro-5-bromopyrimidine with n-butylamine would lead to the desired product through a nucleophilic aromatic substitution (SNAAr) reaction. rsc.org The optimization of such a synthesis would involve screening different bases, solvents, and temperature conditions to maximize the yield and purity of the final product.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 5-Bromo-N-butylpyrimidin-2-amine is dictated by the interplay of its functional groups. The bromine atom at the 5-position is the primary site for derivatization through various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups, making it a valuable building block for creating diverse chemical libraries.
The N-butyl-2-amino group can also participate in a range of chemical transformations. The secondary amine can be further alkylated, acylated, or used in condensation reactions to build more complex structures. The presence of the butyl group enhances the lipophilicity of the molecule, which can be an important factor in modulating the solubility and biological activity of its derivatives.
Applications in Academic Research and Development
Building Block in Medicinal Chemistry
The primary application of 5-Bromo-N-butylpyrimidin-2-amine in academic and industrial research is as a versatile building block for the synthesis of potential therapeutic agents. The pyrimidine (B1678525) core is a well-established pharmacophore, and the ability to readily introduce a wide variety of substituents at the 5-position via the bromo functionality makes this compound particularly attractive for lead generation and optimization in drug discovery programs. The N-butyl group can also be varied to explore the structure-activity relationships (SAR) of the resulting compounds.
Research Tool in Chemical Biology
Beyond its role as a synthetic intermediate, derivatives of this compound could potentially be developed as chemical probes to study biological processes. For example, by attaching fluorescent tags or affinity labels through the bromine handle, researchers could create tools to investigate the interactions of pyrimidine-based molecules with specific proteins or nucleic acids.
Q & A
Basic Research Questions
What are the standard synthetic routes for 5-Bromo-N-butylpyrimidin-2-amine?
The synthesis typically involves two key steps: bromination of a pyrimidine precursor followed by N-alkylation. For example:
- Bromination : Reacting 2-aminopyrimidine derivatives with brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
- N-Alkylation : Introducing the butyl group via reaction with butyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or ethanol .
Optimization may include reflux conditions (~80–100°C) and inert atmospheres to enhance yield and purity.
How is the compound purified and characterized post-synthesis?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is commonly used .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, butyl group at N2) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₁₃BrN₃, expected ~231.1 g/mol) .
Advanced Research Questions
How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides atomic-level insights:
- Planarity : The pyrimidine ring is nearly planar (RMS deviation ~0.007 Å), with bromine and amine groups coplanar with the ring .
- Intermolecular interactions : Hydrogen bonds (N–H···N, C–H···Br) stabilize the crystal lattice, influencing packing and solubility .
- Dihedral angles : Methyl or butyl substituents may deviate slightly (~4.5°) from the ring plane, affecting steric interactions in biological systems .
What strategies optimize regioselectivity in bromination and alkylation reactions?
- Bromination : Use directing groups (e.g., –NH₂) to favor electrophilic substitution at the C5 position. Solvent polarity (e.g., acetonitrile) and temperature control minimize side products .
- Alkylation : Steric hindrance from bulky bases (e.g., DBU) can enhance N2 selectivity over competing N1 alkylation . Computational modeling (DFT) predicts transition states to guide reaction design .
How does this compound interact with biological targets?
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for enzymes (e.g., kinases) .
- Pharmacophore mapping : The bromine atom acts as a halogen bond donor, while the butyl group contributes hydrophobic interactions .
- Metabolic stability : In vitro assays (e.g., microsomal incubation) assess susceptibility to CYP450-mediated oxidation .
Data Analysis and Contradictions
How to address discrepancies in reported reaction yields for this compound?
- Source variability : Differences in reagent purity (e.g., butyl bromide grade) or solvent dryness can alter yields .
- Analytical methods : Yield calculations may vary if unreacted starting materials are not quantified via HPLC or GC-MS .
- Scale effects : Lab-scale syntheses (mg) often report higher yields than industrial-scale processes due to heat/mass transfer limitations .
Why do crystallographic data sometimes conflict with computational predictions?
- Dynamic effects : X-ray structures represent static conformations, whereas DFT models assume gas-phase conditions, ignoring solvent or crystal packing forces .
- Disorder : Flexible butyl chains may exhibit positional disorder in crystals, complicating electron density maps .
Methodological Recommendations
What in silico tools predict the reactivity of this compound?
- DFT calculations : Gaussian or ORCA software models transition states for bromination/alkylation, identifying energy barriers .
- Molecular docking (AutoDock Vina) : Screens potential protein targets (e.g., kinases) using the compound’s electrostatic surface .
How to design structure-activity relationship (SAR) studies for derivatives?
- Substitution patterns : Replace bromine with Cl/I or modify the butyl chain (e.g., tert-butyl, cyclopropyl) to probe steric/electronic effects .
- Biological assays : Test derivatives against cancer cell lines (e.g., MTT assay) to correlate structural changes with cytotoxicity .
Safety and Compliance
What safety protocols are essential during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
